- Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors: Building PI3Kβ Potency in a PI3Kδ-Selective Template by Targeting Nonconserved Asp856Journal of Medicinal Chemistry, 2017, 60(4), 1555-1567,
Cas no 900456-21-5 (2,4-Diamino-6-chloropyrimidine-5-carbonitrile)

2,4-Diamino-6-chloropyrimidine-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarbonitrile, 2,4-diamino-6-chloro-
- 2,4-diamino-6-chloropyrimidine-5-carbonitrile
- GHPANXXDQMHDBH-UHFFFAOYSA-N
- 5-Pyrimidinecarbonitrile,2,4-diamino-6-chloro-
- 2,4-Diamino-6-chloro-5-pyrimidinecarbonitrile (ACI)
- 2,4-DIAMINO-6-CHLORO-PYRIMIDINE-5-CARBONITRILE
- DB-098296
- CS-0045584
- AS-77444
- 900456-21-5
- SCHEMBL13729450
- A50993
- 2,4-Diamino-6-chloropyrimidine-5-carbonitrile
-
- MDL: MFCD07761792
- インチ: 1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11)
- InChIKey: GHPANXXDQMHDBH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C(N)=NC(N)=N1
計算された属性
- せいみつぶんしりょう: 169.0155228g/mol
- どういたいしつりょう: 169.0155228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): 0.7
2,4-Diamino-6-chloropyrimidine-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-100MG |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 95% | 100MG |
¥ 435.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-5G |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 95% | 5g |
¥ 3,801.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y0995914-1g |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 95% | 1g |
$500 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-1G |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 95% | 1g |
¥ 1,155.00 | 2023-04-13 | |
1PlusChem | 1P01DXWJ-5g |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 97% | 5g |
$632.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116224-10g |
2,4-Diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 97% | 10g |
¥9178.00 | 2024-04-26 | |
Aaron | AR01DY4V-250mg |
2,4-Diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 98% | 250mg |
$38.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-10g |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 95% | 10g |
¥7056.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116224-5g |
2,4-Diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 97% | 5g |
¥4983.00 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60645-250mg |
2,4-diamino-6-chloropyrimidine-5-carbonitrile |
900456-21-5 | 95% | 250mg |
¥634.0 | 2024-04-16 |
2,4-Diamino-6-chloropyrimidine-5-carbonitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Discovery, Optimization, and Evaluation of Potent and Selective PI3Kδ-γ Dual Inhibitors for the Treatment of B-cell MalignanciesJournal of Medicinal Chemistry, 2022, 65(14), 9893-9917,
ごうせいかいろ 3
1.2 Solvents: Water
- 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective InhibitorsJournal of Medicinal Chemistry, 2016, 59(7), 3532-3548,
ごうせいかいろ 4
- Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic StabilityJournal of Medicinal Chemistry, 2016, 59(19), 9228-9242,
2,4-Diamino-6-chloropyrimidine-5-carbonitrile Raw materials
2,4-Diamino-6-chloropyrimidine-5-carbonitrile Preparation Products
2,4-Diamino-6-chloropyrimidine-5-carbonitrile 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
4. Back matter
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2,4-Diamino-6-chloropyrimidine-5-carbonitrileに関する追加情報
2,4-Diamino-6-Chloropyrimidine-5-Carbonitrile (CAS No: 900456-21-5)
2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a highly specialized chemical compound with the CAS registry number 900456-21-5. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their significant roles in various fields of chemistry, particularly in drug discovery and materials science. The structure of this compound is characterized by a pyrimidine ring system with amino groups at positions 2 and 4, a chlorine atom at position 6, and a cyano group at position 5. These functional groups impart unique chemical properties that make this compound a valuable substrate for further research and development.
The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbonitrile typically involves multi-step organic reactions, often utilizing advanced methodologies such as nucleophilic substitution, condensation reactions, and catalytic processes. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly routes to prepare this compound. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and yields while minimizing the generation of hazardous byproducts.
One of the most promising applications of 2,4-diamino-6-chloropyrimidine-5-carbonitrile lies in its potential as a building block for constructing bioactive molecules. The presence of multiple functional groups allows for extensive chemical modification, enabling the creation of diverse derivatives with tailored properties. Recent studies have demonstrated that certain analogs of this compound exhibit potent inhibitory activity against key enzymes involved in cancer progression and inflammatory diseases. For example, a derivative synthesized from this compound has shown remarkable selectivity towards cyclooxygenase (COX) enzymes, making it a potential candidate for anti-inflammatory drug development.
In addition to its role in pharmaceutical research, 2,4-diamino-6-chloropyrimidine-5-carbonitrile has also garnered attention in materials science due to its ability to form stable coordination complexes with transition metals. These complexes exhibit interesting magnetic and electronic properties that could be exploited in the design of new materials for energy storage and sensing applications. For instance, recent investigations have highlighted the potential use of these complexes as catalysts in electrochemical reactions relevant to battery technology.
The characterization of 2,4-diamino-6-chloropyrimidine-5-carbonitrile involves a range of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into the compound's molecular structure and stability under various conditions. For example, high-resolution mass spectrometry has been instrumental in confirming the exact molecular formula and purity of the compound during synthesis.
From an environmental standpoint, understanding the fate and behavior of 2,4-diamino-6-chloropyrimidine-5-carbonitrile in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on evaluating the biodegradation pathways of this compound under aerobic and anaerobic conditions. Results indicate that while it exhibits moderate biodegradability under certain conditions, further research is needed to fully understand its environmental persistence.
In conclusion, 2,4-diamino-6-chloropyrimidine-5-carbonitrile (CAS No: 900456-21-5) stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new properties and functionalities associated with this compound, it is likely to play an increasingly important role in advancing scientific innovation.
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